
Diclofenac 2,5-Quinone Imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diclofenac 2,5-Quinone Imine is a metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. This compound is formed through the oxidative metabolism of diclofenac and is known for its potential hepatotoxicity. Diclofenac is commonly prescribed for the treatment of rheumatic diseases and muscle pain, but its metabolism can lead to the formation of reactive intermediates like this compound, which can interact with cellular components and cause adverse effects .
准备方法
Synthetic Routes and Reaction Conditions: Diclofenac 2,5-Quinone Imine can be synthesized through the electrochemical oxidation of diclofenac. This process involves the use of a boron-doped diamond working electrode in a thin-layer cell. The oxidation is carried out under controlled conditions to ensure the formation of the quinone imine intermediate .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, it is typically produced as a research chemical. Companies like Synchemia manufacture and supply high-purity this compound for pharmaceutical quality control applications .
化学反应分析
Types of Reactions: Diclofenac 2,5-Quinone Imine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other reactive intermediates.
Reduction: It can be reduced back to its parent compound, diclofenac.
Substitution: The quinone imine can react with nucleophiles such as glutathione or proteins, forming covalent adducts.
Common Reagents and Conditions:
Oxidation: Electrochemical oxidation using a boron-doped diamond electrode.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles like glutathione under physiological conditions.
Major Products Formed:
Oxidation Products: Further oxidized quinone imine derivatives.
Reduction Products: Diclofenac.
Substitution Products: Glutathione or protein adducts.
科学研究应用
Diclofenac 2,5-Quinone Imine has several scientific research applications, including:
Chemistry: Used to study the oxidative metabolism of diclofenac and the formation of reactive intermediates.
Biology: Investigated for its interactions with cellular components and its role in drug-induced liver injury.
Medicine: Studied for its potential hepatotoxic effects and the mechanisms underlying diclofenac-induced liver injury.
Industry: Used in pharmaceutical quality control to ensure the purity and safety of diclofenac formulations
作用机制
Diclofenac 2,5-Quinone Imine exerts its effects through its reactivity with cellular nucleophiles. The compound can form covalent adducts with proteins and glutathione, leading to the disruption of critical cellular functions. This reactivity is primarily due to the electrophilic nature of the quinone imine, which can react with thiol groups in proteins and other nucleophilic sites .
相似化合物的比较
1’,4’-Quinone Imine: Another reactive metabolite of diclofenac.
Benzoquinone Imine: A related compound formed through the oxidative metabolism of other aromatic amines.
Comparison: Diclofenac 2,5-Quinone Imine is unique due to its specific formation from diclofenac and its role in diclofenac-induced hepatotoxicity. While other quinone imines also exhibit reactivity with cellular nucleophiles, this compound is particularly significant in the context of drug-induced liver injury .
属性
CAS 编号 |
1254576-93-6 |
|---|---|
分子式 |
C14H9Cl2NO3 |
分子量 |
310.14 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
Q1: How is diclofenac 2,5-quinone imine formed in the body, and what are the implications of its formation?
A1: this compound is a reactive metabolite formed through the oxidative metabolism of the widely used non-steroidal anti-inflammatory drug (NSAID) diclofenac. [] The study by Tang et al. demonstrated that this bioactivation process likely involves cytochrome P450 enzymes, leading to the formation of reactive benzoquinone imine intermediates, including this compound.
Q2: What evidence supports the formation of this compound in vivo?
A2: The study by Tang et al. identified specific mercapturic acid derivatives in the urine of both rats and humans administered diclofenac. [] Notably, they detected 5-hydroxy-4-(N-acetylcystein-S-yl)diclofenac, a downstream product derived from the reaction of this compound with glutathione, a natural antioxidant in cells. This finding provides strong evidence for the in vivo formation of this compound as a result of diclofenac metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
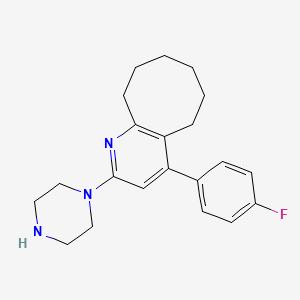
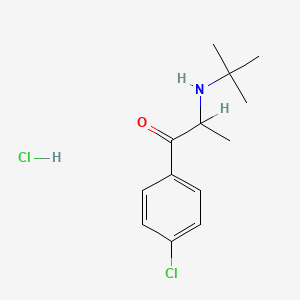
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)
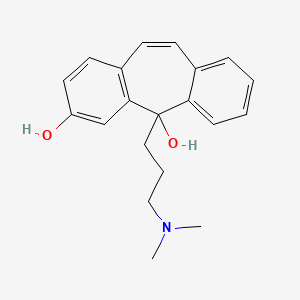
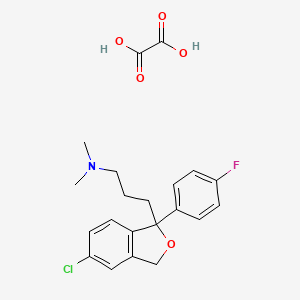
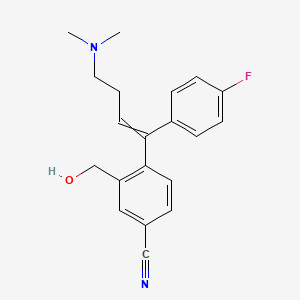
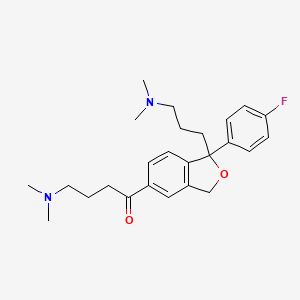
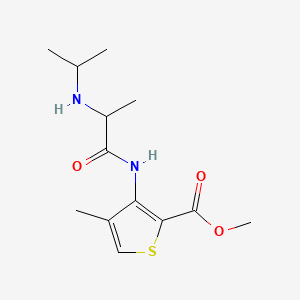
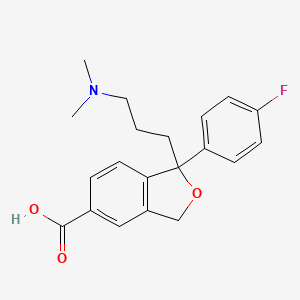
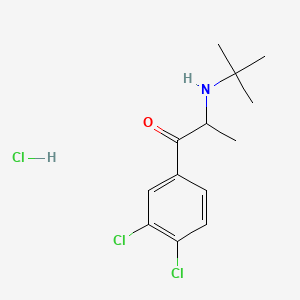
![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
